molecular formula C18H15ClN2O2 B2543549 N-(5-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852372-07-7

N-(5-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2543549
CAS No.: 852372-07-7
M. Wt: 326.78
InChI Key: YEYYJUMXSKRGJJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-oxoacetamide derivative characterized by:

  • Core structure: A 2-methylindole moiety linked to a 2-oxoacetamide group.
  • Substituents: The indole nitrogen is unsubstituted, while the oxoacetamide nitrogen is substituted with a 5-chloro-2-methylphenyl group.

Analytical methods like $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS (used for similar compounds in and ) would likely confirm its structure .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-10-7-8-12(19)9-15(10)21-18(23)17(22)16-11(2)20-14-6-4-3-5-13(14)16/h3-9,20H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYYJUMXSKRGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated phenyl ring is then coupled with the indole moiety through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s key structural features and their impact are compared below with analogs from the evidence:

Compound Indole Substituent (Position 2) N-Substituent on Oxoacetamide Molecular Weight Notable Properties
Target Compound 2-methyl 5-chloro-2-methylphenyl ~342.8 (calculated) Likely moderate lipophilicity due to chloro and methyl groups.
Compound 5k () Adamantane 2,4-dimethylphenyl ~474.6 Higher lipophilicity (adamantane group); yield: 81.5%
Compound 5m () Adamantane 2-methyl-4-nitrophenyl ~489.5 Polar nitro group enhances solubility; yield: 90.5%
Compound 8018-3139 () 2-methyl Morpholin-4-yl-ethyl ~343.4 Morpholine improves aqueous solubility; used in screening libraries
M5 () 5-(hydroxymethyl)-2-methyl 2-methoxypyridin-4-yl ~470.9 Hydroxymethyl enhances polarity; FAAH-1 inhibitor

Key Observations :

  • Indole Modifications : Adamantane-substituted indoles (e.g., 5k, 5m) exhibit higher molecular weights and lipophilicity compared to the target compound’s 2-methylindole .
  • N-Substituent Effects : Electron-withdrawing groups (e.g., nitro in 5m) increase polarity, while morpholine () enhances solubility .
  • Biological Relevance : The hydroxymethyl group in M5 () is critical for FAAH-1 inhibition, suggesting substituent position influences activity .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that belongs to the class of acetamides and indoles. Its unique structure, characterized by a chloro-substituted aromatic ring and an indole moiety, suggests significant potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C15H14ClN3O2C_{15}H_{14}ClN_{3}O_{2}, and it features the following structural components:

  • Chloro-substituted phenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Indole moiety : Known for various biological activities, including anti-cancer properties.
  • 2-oxoacetamide functional group : Suggests potential for reactivity with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer treatment. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound:

  • Inhibition of Cancer Cell Proliferation :
    • A study reported that derivatives of 5-chloro-indole exhibited antiproliferative activity against various cancer cell lines, with GI50 values ranging from 29 nM to 78 nM. The most potent derivative had a GI50 of 29 nM against pancreatic cancer cells (Panc-1) and breast cancer cells (MCF-7) .
  • Mechanisms of Action :
    • Interaction studies suggest that the compound may act as an inhibitor of mutant EGFR/BRAF pathways, which are commonly overactivated in malignancies. This mechanism is crucial for developing targeted therapies .

Structure-Activity Relationship (SAR)

The structural variations in similar compounds significantly influence their biological activity. For example:

Compound NameStructural FeaturesBiological Activity
N-(5-bromo-1H-indol-3-yl)-2-(4-fluorophenyl)-2-oxoacetamideBromine substitution; phenyl ringAntitumor activity
N-(4-chlorophenyl)-2-(1H-indol-3-yl)-2-hydroxyacetamideHydroxy group; chlorophenylAntimicrobial properties
N-(6-methoxyindolyl)-2-(4-nitrophenyl)-2-thioacetamideMethoxy substitution; thioamideEnzyme inhibition

The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activities, making it a valuable subject for further research in medicinal chemistry .

Case Study 1: In Vitro Efficacy

A recent study assessed the in vitro efficacy of related indole derivatives against human cancer cell lines. The results indicated that certain substitutions on the indole ring could enhance antiproliferative effects significantly, underscoring the importance of structural optimization in drug design .

Case Study 2: Toxicity Assessment

In toxicity assessments using normal human mammary gland epithelial cells (MCF-10A), it was found that none of the tested compounds exhibited cytotoxicity at concentrations up to 50 µM, suggesting a favorable safety profile for further development .

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